REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH2:9][C:10]([O:12]CC)=O)=[C:4]([OH:16])[CH:3]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:8]([OH:15])=[CH:9][C:10](=[O:12])[O:16]2)=[CH:6][CH:7]=1
|
Name
|
ethyl 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(CC(=O)OCC)=O)O
|
Name
|
Intermediate 30
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(CC(=O)OCC)=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling the resulting precipitate
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=CC(OC2=C1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |